![molecular formula C14H15NO3 B2693126 6-Methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid CAS No. 247225-88-3](/img/structure/B2693126.png)

6-Methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

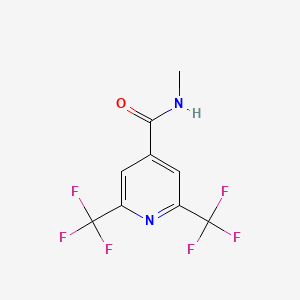

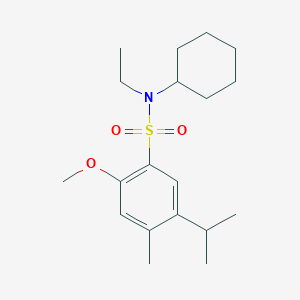

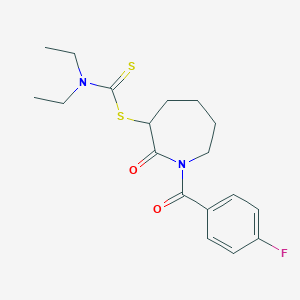

6-Methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a chemical compound with the molecular formula C14H15NO3 and a molecular weight of 245.27 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: COC1=CC=CC2=C1NC(C3C2C=CC3)C(=O)O . This indicates that the compound contains a methoxy group (OCH3), a carboxylic acid group (COOH), and a cyclopenta[c]quinoline core.Physical and Chemical Properties Analysis

The compound has a molecular weight of 245.27 and a molecular formula of C14H15NO3 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the retrieved resources.Scientific Research Applications

Anticorrosive Materials

Quinoline derivatives, including 6-Methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid, are utilized as effective anticorrosive agents due to their ability to form stable chelating complexes with metallic surfaces. These compounds exhibit good effectiveness against metallic corrosion, attributed to their high electron density and the presence of polar substituents which facilitate adsorption through coordination bonding (Verma, Quraishi, & Ebenso, 2020).

Biocatalyst Inhibition

Carboxylic acids, as represented by this compound, play a significant role in inhibiting microbial activity at concentrations below desired yields in fermentative processes. The understanding of these inhibitory effects on microbes such as Escherichia coli and Saccharomyces cerevisiae is crucial for developing strategies to enhance microbial robustness in industrial applications (Jarboe, Royce, & Liu, 2013).

Heterocyclic Bioactive Compounds

The fusion of quinoline derivatives, including those similar in structure to this compound, with other heterocyclic systems, leads to the synthesis of bioactive natural products. These compounds are recognized for their diverse pharmacological activities, such as antiparasitic, antiproliferative, antibacterial, and anti-inflammatory properties, underscoring their potential as therapeutic agents (Mekheimer, Al-Sheikh, Medrasi, & Sadek, 2020).

Safety and Hazards

Future Directions

The compound is used for proteomics research , indicating its potential in the field of biochemistry and molecular biology. The synthesis of new quinoline derivatives continues to be a promising direction among chemists, pharmacists, and drug developers , suggesting potential future directions for this compound.

Properties

IUPAC Name |

6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-18-11-7-3-6-9-8-4-2-5-10(8)13(14(16)17)15-12(9)11/h2-4,6-8,10,13,15H,5H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIYQEGVUIRJANB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC(C3C2C=CC3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]morpholine](/img/structure/B2693047.png)

![(4-methylphenyl){(1E)-[7-methyl-2-(phenylsulfonyl)quinolin-3-yl]methylene}amine](/img/structure/B2693060.png)